Structural Differentiation: Butylamino Substitution Confers Increased Molecular Weight and Lipophilicity Relative to Benzocaine
Ethyl 4-(butylamino)benzoate differs from the unsubstituted analog benzocaine (ethyl 4-aminobenzoate) by the presence of an N-butyl group on the amino moiety. This structural modification results in a higher molecular weight (221.30 g/mol versus 165.19 g/mol) and altered lipophilicity, with an estimated log Kow of 2.98 for the butylamino derivative [1]. The increased molecular weight and lipophilicity are consistent with class-level observations that N-alkylation of aminobenzoates enhances membrane permeability and prolongs anesthetic duration in structurally related local anesthetics [2].
| Evidence Dimension | Molecular weight and lipophilicity (estimated log Kow) |
|---|---|
| Target Compound Data | MW: 221.30 g/mol; Estimated log Kow: 2.98 |
| Comparator Or Baseline | Benzocaine (ethyl 4-aminobenzoate): MW: 165.19 g/mol |
| Quantified Difference | ΔMW: +56.11 g/mol; ΔEstimated log Kow: not directly comparable due to different amine substitution |
| Conditions | Molecular weight: calculated from molecular formula C₁₃H₁₉NO₂; Log Kow: KowWin estimation method |
Why This Matters
The butylamino substitution enables distinct synthetic utility and alters physicochemical properties relevant to pharmaceutical intermediate and analytical standard applications.
- [1] ChemSpider. 4-(Butylamino)benzoate. Log Kow estimate: 2.98 (KowWin v1.10). View Source
- [2] Oxford Journals. Local anaesthetic agents. Pharmacological potency is dependent on lipid solubility. View Source
